3-Chloro-4-methoxytetrahydrothiophene 1,1-dioxide
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Overview
Description
3-Chloro-4-methoxytetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C5H9ClO3S It is a member of the tetrahydrothiophene family, characterized by a sulfur atom in a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methoxytetrahydrothiophene 1,1-dioxide typically involves the chlorination and methoxylation of tetrahydrothiophene 1,1-dioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methoxytetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracetic acid (CH3CO3H).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted tetrahydrothiophene derivatives.
Scientific Research Applications
3-Chloro-4-methoxytetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-methoxytetrahydrothiophene 1,1-dioxide involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-methoxypyridine
- 5-Chloro-3-iodo-2-methoxypyridine
- 5-Chloro-2,3-dimethoxyisonicotinaldehyde
Uniqueness
Compared to similar compounds, 3-Chloro-4-methoxytetrahydrothiophene 1,1-dioxide is unique due to its tetrahydrothiophene ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other compounds may not be as effective .
Properties
IUPAC Name |
3-chloro-4-methoxythiolane 1,1-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3S/c1-9-5-3-10(7,8)2-4(5)6/h4-5H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWROUAVGMYMLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CS(=O)(=O)CC1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391855 |
Source
|
Record name | 3-Chloro-4-methoxy-1lambda~6~-thiolane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52200-83-6 |
Source
|
Record name | 3-Chloro-4-methoxy-1lambda~6~-thiolane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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